Alrestatin sodium

概要

説明

準備方法

アルレスタチンナトリウムは、ナフタレン無水物とグリシンを反応させることで合成できます . 反応条件は通常、適切な溶媒中で反応物を還流条件下で加熱することを含みます。工業生産方法には、収率と純度を最大化するために反応パラメーターを最適化するものが含まれる場合があります。

化学反応の分析

アルレスタチンナトリウムは、次のようなさまざまな化学反応を起こします。

酸化: アルレスタチンナトリウムは、特定の条件下で酸化して対応する酸化生成物を生成します。

還元: 一般的な還元剤を使用して、化合物の還元型を生成できます。

置換: アルレスタチンナトリウムは、適切な条件下で官能基が他の基に置き換わる置換反応を起こすことができます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの置換試薬などがあります。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

アルレスタチンナトリウムには、いくつかの科学研究への応用があります。

化学: アルドース還元酵素および関連酵素の阻害を研究するためのモデル化合物として使用されます。

生物学: アルレスタチンナトリウムは、さまざまな生物学的プロセスと疾患におけるアルドース還元酵素の役割を調査するために使用されます。

医学: 糖尿病性ニューロパチーなどの糖尿病合併症の治療における潜在的な治療効果について研究されています.

産業: アルレスタチンナトリウムは、製薬用途のための新規アルドース還元酵素阻害剤および関連化合物の開発に使用されています.

科学的研究の応用

Alrestatin sodium has several scientific research applications, including:

Chemistry: It is used as a model compound to study the inhibition of aldose reductase and related enzymes.

Biology: this compound is used to investigate the role of aldose reductase in various biological processes and diseases.

作用機序

アルレスタチンナトリウムは、酵素であるアルドース還元酵素を阻害することでその効果を発揮します . この酵素は、グルコース代謝のポリオール経路において、グルコースをソルビトールに変換する反応を触媒します。 アルドース還元酵素を阻害することで、アルレスタチンナトリウムはソルビトールの蓄積を減少させ、これは糖尿病合併症の発症に関与しています . 関与する分子標的と経路には、アルレスタチンナトリウムがアルドース還元酵素の活性部位に結合して、その酵素活性を阻害することが含まれます .

類似化合物との比較

アルレスタチンナトリウムは、トルレスタット、エパルレスタット、ゾポルレスタット、ゼナレスタット、ポナルレスタット、リドレスタット、ソルビニルなどの他のアルドース還元酵素阻害剤と構造的に関連しています . これらの化合物と比較して、アルレスタチンナトリウムは最初に合成され、経口バイオアベイラビリティについて試験されました . その開発は、質の低い試験と、特に肝毒性などの副作用の発生率が高いことから中止されました . これにもかかわらず、アルレスタチンナトリウムは、研究目的のための貴重な化合物であり続けています。

生物活性

Alrestatin sodium, a potent inhibitor of aldose reductase, is primarily studied for its effects on diabetic complications, particularly diabetic peripheral neuropathy. This compound has been evaluated in various clinical settings and research studies, demonstrating its potential therapeutic benefits and mechanisms of action.

Overview of this compound

- Chemical Classification : Aldose reductase inhibitor (ARI).

- Mechanism of Action : Inhibition of the enzyme aldose reductase, which converts glucose to sorbitol via the polyol pathway. This process is implicated in the pathogenesis of diabetic complications by increasing oxidative stress and osmotic imbalance in nerve tissues.

1. Efficacy in Diabetic Peripheral Neuropathy

A pivotal study involving ten patients with diabetic peripheral neuropathy assessed the effects of alrestatin. The patients, aged between 43 and 67 years with a mean diabetes duration of 14.4 years, underwent a series of evaluations before and after treatment with alrestatin.

- Study Design : Patients received alrestatin while maintaining their usual treatment regimen.

- Results :

2. Pharmacokinetics

Alrestatin demonstrated a serum half-life of approximately 1 hour , with 99% recovery in urine within 24 hours following administration. In trials where alrestatin was administered intravenously (50 mg/kg) or orally (1 gm q.i.d.), the intravenous route showed higher peak serum levels compared to oral administration, suggesting that achieving adequate tissue concentrations is critical for efficacy .

Mechanistic Insights

Alrestatin's inhibition of aldose reductase leads to several biological effects:

- Reduction of Sorbitol Accumulation : By inhibiting the conversion of glucose to sorbitol, alrestatin reduces osmotic and oxidative stress on nerve tissues.

- Impact on Angiotensin II Levels : Alrestatin has been shown to attenuate the effects of high glucose on angiotensin II accumulation, indicating a potential role in regulating blood pressure and vascular health .

Comparative Efficacy

The following table summarizes findings from various studies on the biological activity of this compound compared to other aldose reductase inhibitors:

| Study/Compound | Population | Dosage | Key Findings |

|---|---|---|---|

| Alrestatin (2024 Study) | 10 patients | IV: 50 mg/kg | Subjective symptom improvement; no objective changes |

| Epalrestat | PMM2-CDG patients | Variable | Increased PMM2 activity; potential for broader use |

| Other ARIs | Various | Various | Mixed results; hepatotoxicity concerns noted |

Case Studies

Several case reports have highlighted the variability in response to alrestatin treatment:

- In one case, a diabetic patient reported improvement in neuropathic pain after two days of intravenous alrestatin administration, although this effect was not sustained after discontinuation .

- Another study indicated that oral administration did not yield significant clinical improvements, suggesting that the mode of delivery may influence efficacy .

特性

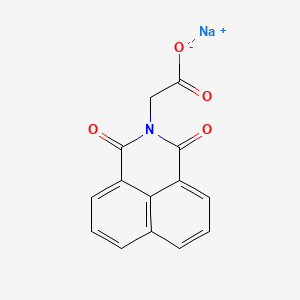

IUPAC Name |

sodium;2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4.Na/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19;/h1-6H,7H2,(H,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZUETPACPDEAD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199838 | |

| Record name | Alrestatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51876-97-2 | |

| Record name | Alrestatin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051876972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alrestatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALRESTATIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/018XNU6812 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。